N-acetyl-5-(acetylamino)-1-benzyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-ACETYL-1-BENZYL-5-ACETAMIDO-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of 1,2,3-triazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ACETYL-1-BENZYL-5-ACETAMIDO-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves a multi-step process. . The reaction is usually catalyzed by copper(I) ions and is carried out under mild conditions, making it highly efficient and selective.
Industrial Production Methods
In an industrial setting, the production of N-ACETYL-1-BENZYL-5-ACETAMIDO-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and can significantly increase the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-ACETYL-1-BENZYL-5-ACETAMIDO-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
N-ACETYL-1-BENZYL-5-ACETAMIDO-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Chemical Biology: Used as a probe to study biological processes involving triazole-containing compounds.
Materials Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-ACETYL-1-BENZYL-5-ACETAMIDO-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which allows it to bind effectively to the active sites of enzymes, thereby inhibiting their activity . This inhibition can lead to the disruption of critical biological pathways, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.
1-Benzyl-1H-1,2,3-Triazole: Similar structure but lacks the acetyl and acetamido groups, which can affect its biological activity.
5-Acetamido-1H-1,2,3-Triazole-4-Carboxamide: Similar structure but lacks the benzyl group, which can influence its binding affinity to molecular targets.
Uniqueness
N-ACETYL-1-BENZYL-5-ACETAMIDO-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to the presence of both acetyl and acetamido groups, which enhance its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. This makes it a promising candidate for further research and development in various scientific fields .
Properties
Molecular Formula |
C14H15N5O3 |
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Molecular Weight |
301.30 g/mol |
IUPAC Name |
5-acetamido-N-acetyl-1-benzyltriazole-4-carboxamide |
InChI |
InChI=1S/C14H15N5O3/c1-9(20)15-13-12(14(22)16-10(2)21)17-18-19(13)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,15,20)(H,16,21,22) |
InChI Key |
LOEJVFKTIRGMJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=NN1CC2=CC=CC=C2)C(=O)NC(=O)C |
Origin of Product |
United States |
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